

Solubility of 2-Amino-3,3-dimethylbutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-3,3-dimethylbutane**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the compound's likely solubility based on the general properties of aliphatic amines. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of its solubility and presents a logical workflow to guide experimental design and solvent selection.

Introduction

2-Amino-3,3-dimethylbutane, a primary aliphatic amine, serves as a valuable building block in organic synthesis and is of interest to the pharmaceutical and chemical industries.^[1] A critical physicochemical property influencing its application in synthesis, purification, and formulation is its solubility in various organic solvents. An understanding of its solubility profile is essential for process optimization and ensuring reproducible experimental outcomes. While specific quantitative data is not readily available, general principles of amine solubility can provide valuable guidance. Aliphatic amines are known to be soluble in many organic solvents, particularly polar ones.^[2]

Physicochemical Properties of 2-Amino-3,3-dimethylbutane

A summary of the known physicochemical properties of **2-Amino-3,3-dimethylbutane** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ N	[1][3]
Molecular Weight	101.19 g/mol	[1][3]
Melting Point	-20 °C	[3]
Boiling Point	102-103 °C	[3]
Density	0.755 g/mL	[3]
Water Solubility	Fully miscible	[1][3]
pKa	10.86 ± 0.13 (Predicted)	[3]

Qualitative Solubility Profile

While quantitative data is scarce, the chemical structure of **2-Amino-3,3-dimethylbutane**—a primary amine with a six-carbon chain—allows for qualitative predictions of its solubility. Generally, amines with fewer than six carbon atoms exhibit good solubility in water, which aligns with the reported "fully miscible" nature of this compound.[1][3] For organic solvents, it is a well-established principle that amines are typically soluble in solvents like diethyl ether and dichloromethane.[4] Aliphatic amines, in general, show significant solubility in organic solvents, especially those that are polar.[2]

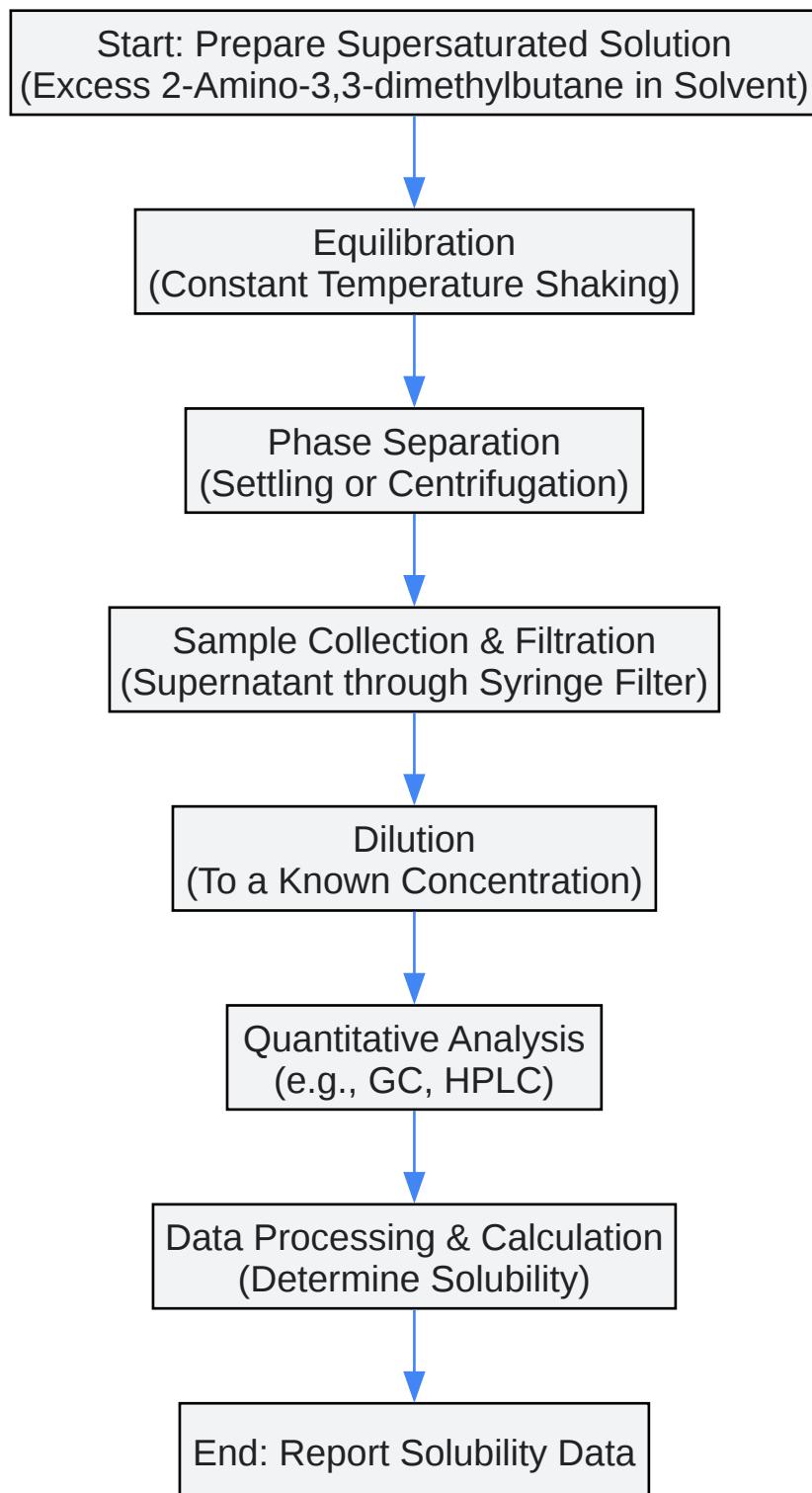
Based on these principles, **2-Amino-3,3-dimethylbutane** is expected to be soluble in a range of common organic solvents. However, the degree of solubility will vary, and experimental verification is crucial for any specific application.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of **2-Amino-3,3-dimethylbutane** in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

4.1. Materials

- **2-Amino-3,3-dimethylbutane**
- Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)


4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Amino-3,3-dimethylbutane** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
 - Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation:
 - After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.
 - Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
 - Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.
- Quantification:
 - Analyze the diluted solution using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of **2-Amino-3,3-dimethylbutane**.
 - Prepare a calibration curve using standard solutions of **2-Amino-3,3-dimethylbutane** in the same solvent.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **2-Amino-3,3-dimethylbutane** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **2-Amino-3,3-dimethylbutane** in various organic solvents is not readily found in the public domain, its chemical nature as a primary aliphatic amine suggests good solubility in many common organic solvents. For researchers, scientists, and drug development professionals requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust framework for empirical determination. This guide serves as a foundational resource to enable informed decisions in experimental design and process development involving **2-Amino-3,3-dimethylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-AMINO-3,3-DIMETHYLBUTANE CAS#: 3850-30-4 [m.chemicalbook.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- To cite this document: BenchChem. [Solubility of 2-Amino-3,3-dimethylbutane in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147666#solubility-of-2-amino-3-3-dimethylbutane-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com